(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative that is commonly used in peptide synthesis. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The presence of the naphthylmethyl group adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Introduction of the Naphthylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a naphthylmethyl halide under basic conditions.
Fmoc Protection:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of automated peptide synthesizers for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The naphthylmethyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthylmethyl ketones, while reduction can produce deprotected amino acids.
Scientific Research Applications
(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for the construction of peptide chains.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid involves its incorporation into peptide chains during synthesis. The Fmoc protecting group prevents unwanted reactions at the amino group, allowing for selective deprotection and subsequent coupling reactions. The naphthylmethyl group can interact with various molecular targets, influencing the overall structure and function of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-Fmoc-4-benzylpyrrolidine-2-carboxylic acid: Similar structure but with a benzyl group instead of a naphthylmethyl group.
(2S,4R)-Fmoc-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid: Contains a fluorobenzyl group, offering different electronic properties.
Uniqueness
(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the naphthylmethyl group, which provides additional steric and electronic effects. This can influence the reactivity and interactions of the compound, making it valuable for specific applications in peptide synthesis and drug development.
Properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-naphthalen-2-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28-16-22(21-14-13-19-7-1-2-8-20(19)15-21)17-31(28)30(34)35-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27-28H,16-18H2,(H,32,33)/t22-,28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHLSQSGROVWLJ-DWACAAAGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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